Canertinib

Description

Structure

3D Structure

Propriétés

IUPAC Name |

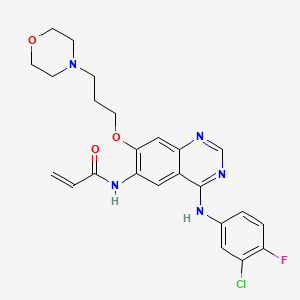

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZCMEYTWSXEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048943 | |

| Record name | Canertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267243-28-7 | |

| Record name | Canertinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267243-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canertinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267243287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C78W1K5ASF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Canertinib (CI-1033): A Technical Guide to its Pan-ErbB Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canertinib (CI-1033), a potent, orally available, and irreversible pan-ErbB tyrosine kinase inhibitor, represents a significant development in the targeted therapy of cancers overexpressing members of the ErbB receptor family. By covalently binding to and inactivating EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), this compound effectively abrogates the signaling cascades that drive tumor proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory activity, and the experimental methodologies used to characterize this compound.

Introduction

The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are key regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of ErbB signaling, often through receptor overexpression or mutation, is a hallmark of numerous malignancies, including breast, lung, and esophageal cancers, making this family a prime target for anticancer drug development.[2][3][4]

This compound (CI-1033) is a 4-anilinoquinazoline derivative designed as an irreversible pan-ErbB inhibitor.[5] Its unique mechanism involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of the ErbB kinase domain, leading to sustained and potent inhibition of receptor signaling.[6][7] This broad-spectrum activity against multiple ErbB family members offers a potential advantage over selective inhibitors by simultaneously blocking redundant and compensatory signaling pathways.

Mechanism of Action

This compound's irreversible inhibitory action is central to its potent anti-cancer effects. The molecule's acrylamide side-chain at the C6 position is strategically positioned to form a covalent bond with a specific cysteine residue (e.g., Cys773 in HER2) in the ATP-binding site of ErbB1, ErbB2, and ErbB4.[6][7] This permanent inactivation of the kinase's catalytic activity prevents ATP binding and subsequent autophosphorylation, effectively shutting down downstream signaling.

By inhibiting multiple ErbB receptors, this compound disrupts key oncogenic signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are critical for cell proliferation and survival, respectively.[2][3][8] The inhibition of these pathways leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[6][9]

References

- 1. bosterbio.com [bosterbio.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CI-1033, a pan-erbB tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Irreversible pan-ERBB inhibitor this compound elicits anti-leukaemic effects and induces the regression of FLT3-ITD transformed cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Canertinib: A Technical Guide to Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Canertinib (CI-1033), an irreversible pan-ErbB tyrosine kinase inhibitor. It details the compound's primary molecular targets, their corresponding binding affinities, the experimental methodologies used for these determinations, and the key signaling pathways affected by its inhibitory action.

Core Molecular Targets and Binding Affinity

This compound is designed to covalently bind to and irreversibly inhibit members of the ErbB family of receptor tyrosine kinases.[1] Its primary targets include the epidermal growth factor receptor (EGFR/ErbB1), HER2/neu (ErbB2), and HER4 (ErbB4).[2][3] This broad-spectrum activity allows it to block signaling through multiple pathways that are often implicated in cancer cell proliferation and survival.[1]

The binding affinity of this compound has been quantified through various biochemical and cellular assays, with IC50 values providing a measure of its potency. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentrations (IC50) of this compound against isolated ErbB family kinases.

| Target | IC50 (nM) | Assay Type | Source |

| EGFR (ErbB1) | 0.8 | Cell-free kinase assay | [2][3][4] |

| HER2 (ErbB2) | 19 | Cell-free kinase assay | [2][3][4] |

| HER4 (ErbB4) | 7 | Cell-free kinase assay | [2][3][4] |

Table 2: Cellular Autophosphorylation Inhibition

This table details this compound's potency in inhibiting the autophosphorylation of ErbB receptors within a cellular context.

| Target | IC50 (nM) | Cell Line | Assay Type | Source |

| EGFR | 7.4 | A431 cells | Cellular autophosphorylation | [5][6] |

| ErbB2 | 9 | Not specified | Cellular autophosphorylation | [5][6] |

| ErbB2 | 5 | Not specified | Heregulin-stimulated cellular autophosphorylation | [7] |

| ErbB3 | 14 | Not specified | Heregulin-stimulated cellular autophosphorylation | [7] |

| ErbB4 | 10 | Not specified | Heregulin-stimulated cellular autophosphorylation | [7] |

Mechanism of Action: Irreversible Inhibition

This compound is a quinazoline-based inhibitor that functions by irreversibly binding to the ATP-binding pocket within the kinase domain of the ErbB receptors.[2] Specifically, the acrylamide side-chain of this compound forms a covalent bond with a conserved cysteine residue (e.g., Cys773 in EGFR) located at the edge of the ATP binding site.[1][7] This covalent modification permanently inactivates the kinase, leading to a prolonged suppression of downstream signaling pathways.[1]

Figure 1. Covalent binding mechanism of this compound.

Impact on Downstream Signaling Pathways

By inhibiting the kinase activity of ErbB receptors, this compound effectively blocks the initiation of multiple downstream signaling cascades that are crucial for tumor growth and survival. The most well-documented of these are the Ras/MAPK and PI3K/Akt pathways.[8] Inhibition of these pathways leads to decreased cell proliferation and increased apoptosis.[1][8]

Figure 2. Inhibition of ErbB downstream signaling by this compound.

Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity involves standardized in vitro biochemical and cell-based assays.

In Vitro Tyrosine Kinase Assay (IC50 Determination)

This protocol outlines a method for determining the IC50 value of this compound against a purified EGFR tyrosine kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the EGFR kinase activity in a cell-free system.

Materials:

-

96-well filter plates

-

Purified recombinant EGFR tyrosine kinase domain

-

Substrate: Poly(Glu, Tyr) 4:1

-

[γ-³²P]ATP

-

ATP solution

-

This compound stock solution (in DMSO)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM Sodium Vanadate

-

Stop Solution: 20% Trichloroacetic acid (TCA)

-

Wash Solution: 10% TCA

-

Scintillation counter (e.g., Wallac β plate counter)

Workflow:

Figure 3. Workflow for an in vitro kinase assay.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well filter plate, add the following to each well for a total volume of 0.1 mL: 10 ng of EGFR tyrosine kinase, 20 mg of poly(glutamic acid/tyrosine), 20 mM HEPES (pH 7.4), 50 mM sodium vanadate, and the appropriate dilution of this compound.[7]

-

Pre-incubate the plate with shaking for 10 minutes at 25°C.[7]

-

Initiate the kinase reaction by adding 10 μM ATP containing 0.5 μCi of [γ-³²P]ATP.[7]

-

Incubate the plate for an additional 10 minutes at 25°C.[7]

-

Terminate the reaction by adding 0.1 mL of 20% trichloroacetic acid (TCA).[7]

-

Allow the substrate to precipitate by keeping the plate at 4°C for at least 15 minutes.[7]

-

Wash the wells five times with 0.2 mL of 10% TCA to remove unincorporated radiolabeled ATP.[7]

-

Determine the amount of ³²P incorporated into the substrate using a Wallac β plate counter.[7]

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.

Objective: To measure the anti-proliferative effect of this compound on a given cell line.

Materials:

-

Cancer cell line (e.g., A431, TT, TE2, TE6, TE10)

-

24-well plastic culture plates

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution

-

Cell counting device (e.g., Coulter counter)

Procedure:

-

Seed 1 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of this compound (e.g., 0.1-5.0 nM).[7]

-

Incubate the cells for specified time periods (e.g., 1, 3, 5, and 7 days).[7]

-

After each treatment period, harvest the cells and count them using a Coulter counter.[7]

-

Calculate the percent of cell proliferation for each treatment group compared to a vehicle-treated control group using the formula: (treated cell number / control cell number) x 100.[7]

Clinical and Preclinical Context

This compound was one of the first irreversible kinase inhibitors to enter clinical trials.[7] It has been investigated for the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[8][9] While it demonstrated modest activity in unselected patient populations, its development has served as an important template for subsequent generations of irreversible tyrosine kinase inhibitors.[7][9][10] Studies have also explored its potential to reverse tamoxifen resistance in breast cancer cells.[1]

Disclaimer: This document is intended for research and informational purposes only. This compound is an investigational compound and is not approved for clinical use.

References

- 1. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Multicenter, randomized, phase II trial of CI-1033, an irreversible pan-ERBB inhibitor, for previously treated advanced non small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Canertinib: A Technical Guide to a Pan-ErbB Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canertinib, also known as CI-1033 and PD-183805, is a potent, orally available, and irreversible pan-ErbB tyrosine kinase inhibitor.[1][2] It was developed as a second-generation tyrosine kinase inhibitor designed to overcome the limitations of first-generation agents by targeting all four members of the ErbB (also known as HER) family of receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3][4] The ErbB signaling network plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a key driver in the development and progression of numerous cancers.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a quinazoline-based compound.[5] Its structure features a reactive acrylamide group that forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the ErbB kinases, leading to irreversible inhibition.[6]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-{4-[(3-chlorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide[7] |

| Synonyms | CI-1033, PD-183805[7] |

| CAS Number | 267243-28-7[7] |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃[7] |

| SMILES | C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4[1] |

| InChI | InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 485.94 g/mol [7] |

| Appearance | Solid |

| Solubility | Soluble in DMSO[3] |

| Storage | Store at -20°C[2] |

Mechanism of Action

This compound exerts its anti-cancer effects by irreversibly inhibiting the tyrosine kinase activity of all four ErbB family members.[3] Ligand binding to ErbB receptors induces receptor dimerization (homo- or heterodimerization) and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[8] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are critical for cell growth and survival.[8]

The two major signaling pathways activated by the ErbB family are the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and apoptosis resistance.[8][9]

By covalently binding to the ATP-binding site of the ErbB kinases, this compound blocks their catalytic activity, thereby preventing the phosphorylation and activation of downstream signaling molecules.[6] This leads to the inhibition of both the MAPK and PI3K/Akt pathways, resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling.[5][7]

Caption: this compound irreversibly inhibits all four ErbB receptors.

Biological Activity and Efficacy

This compound has demonstrated potent inhibitory activity against the ErbB receptor family in both enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Type |

| EGFR (ErbB1) | 0.8 | Kinase Assay[2] |

| HER2 (ErbB2) | 19 | Kinase Assay[2] |

| HER4 (ErbB4) | 7 | Kinase Assay[2] |

| EGFR Autophosphorylation | 7.4 | Cell-based Assay[10] |

| HER2 Autophosphorylation | 9 | Cell-based Assay[10] |

Experimental Protocols

In Vitro Enzyme Assay for IC₅₀ Determination

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against ErbB family kinases.

Materials:

-

96-well filter plates

-

Recombinant EGFR, HER2, or HER4 tyrosine kinase

-

Poly(Glu, Tyr) 4:1 as a substrate

-

[γ-³²P]ATP

-

20 mM Hepes buffer, pH 7.4

-

50 mM Sodium Vanadate

-

This compound (CI-1033) at various dilutions

-

20% Trichloroacetic acid (TCA)

-

10% Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture in each well of a 96-well filter plate containing 20 mM Hepes (pH 7.4), 10 ng of the respective ErbB kinase, 20 mg of the poly(Glu, Tyr) substrate, and the desired concentration of this compound.[1]

-

Pre-incubate the plate with shaking for 10 minutes at 25°C.[1]

-

Initiate the kinase reaction by adding 10 μM ATP containing 0.5 μCi of [γ-³²P]ATP to each well.[1]

-

Incubate the plate for an additional 10 minutes at 25°C.[1]

-

Terminate the reaction by adding 0.1 mL of 20% TCA to each well.[1]

-

Incubate the plate at 4°C for at least 15 minutes to allow for the precipitation of the phosphorylated substrate.[1]

-

Wash the wells five times with 0.2 mL of 10% TCA to remove unincorporated [γ-³²P]ATP.[1]

-

Determine the amount of ³²P incorporated into the substrate using a scintillation counter.[1]

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vitro Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A431, MDA-MB-453)

-

24-well plastic culture plates

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (CI-1033) at various concentrations

-

Cell counter (e.g., Coulter counter)

Procedure:

-

Seed 1 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight in complete culture medium.[1]

-

The following day, treat the cells with various concentrations of this compound (e.g., 0.1-5.0 nM).[1]

-

Incubate the cells for different time periods (e.g., 1, 3, 5, and 7 days).[1]

-

After the incubation period, harvest the cells and count them using a cell counter.[1]

-

Calculate the percentage of cell proliferation for each treatment condition relative to the untreated control.[1]

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Human tumor cells (e.g., A431, H125)

-

This compound (CI-1033)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject human tumor cells into the flank of athymic nude mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., 20 to 80 mg/kg/day).[1]

-

Administer the vehicle control to the control group.

-

Measure the tumor dimensions with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis.

Conclusion

This compound is a potent and irreversible pan-ErbB inhibitor that effectively blocks signaling through the MAPK and PI3K/Akt pathways, leading to the inhibition of tumor cell proliferation and survival. Its broad activity against all four members of the ErbB family made it a promising candidate for the treatment of a variety of solid tumors. While its clinical development was discontinued, the extensive preclinical and early clinical data for this compound continue to provide valuable insights for the development of next-generation targeted cancer therapies. This technical guide serves as a comprehensive resource for researchers and scientists working in the field of oncology drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. CI-1033, an irreversible pan-erbB receptor inhibitor and its potential application for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CI-1033, a pan-erbB tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ClinPGx [clinpgx.org]

- 9. Potential benefits of the irreversible pan-erbB inhibitor, CI-1033, in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Canertinib (PD183805): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canertinib (PD183805), also known as CI-1033, is a potent, orally bioavailable, and irreversible pan-ErbB tyrosine kinase inhibitor. It covalently binds to and inhibits all four members of the ErbB family of receptors: EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4. This comprehensive technical guide details the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the scientific journey of this pioneering irreversible kinase inhibitor.

Introduction: The Rationale for Pan-ErbB Inhibition

The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of ErbB signaling, through overexpression, mutation, or ligand-dependent activation, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and esophageal cancer.[2][3] this compound was developed as a second-generation tyrosine kinase inhibitor designed to overcome some of the limitations of first-generation, reversible inhibitors by irreversibly binding to the kinase domain of the ErbB receptors, leading to sustained pathway inhibition.[1]

Discovery and Synthesis

This compound is a 4-anilinoquinazoline derivative, a scaffold that has proven effective for targeting the ATP-binding site of EGFR.[4] Its unique feature is the presence of an acrylamide moiety at the 6-position of the quinazoline ring. This group acts as a Michael acceptor, forming a covalent bond with a conserved cysteine residue (Cys773 in EGFR) within the ATP-binding pocket.[5] This irreversible binding permanently inactivates the kinase activity of the receptor. The 3-chloro-4-fluoroanilino group at the 4-position and the morpholinopropoxy side chain at the 7-position contribute to its high affinity and selectivity for the ErbB family of receptors.[6]

While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of 4-anilinoquinazoline derivatives involves the construction of the quinazoline core followed by the introduction of the various substituents.

Mechanism of Action

This compound is an irreversible inhibitor of the tyrosine kinase activity of all four ErbB family members.[7] Upon entering the cell, this compound targets the ATP-binding site of the intracellular kinase domain of the ErbB receptors. The acrylamide group on this compound forms a covalent bond with a specific cysteine residue, leading to the irreversible inactivation of the receptor's kinase function.[5] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for tumor cell growth and survival.[1][3]

References

- 1. Early phase I data on an irreversible pan-erb inhibitor: CI-1033. What did we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Canertinib (CI-1033): A Technical Guide for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canertinib (CI-1033) is a potent, orally active, irreversible pan-ErbB tyrosine kinase inhibitor that has been investigated for the treatment of non-small cell lung cancer (NSCLC). By covalently binding to and inhibiting all four members of the ErbB receptor family (EGFR/ErbB1, HER2/ErbB2, ErbB3, and ErbB4), this compound disrupts key signaling pathways involved in tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical research findings in NSCLC, and detailed experimental protocols for its study. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams. Although clinical development of this compound was discontinued by Pfizer, its properties as a pan-ErbB inhibitor and the data from its investigations continue to be a valuable reference for ongoing research in NSCLC and the development of next-generation ErbB-targeted therapies.[1]

Mechanism of Action

This compound is a quinazoline-based small molecule that functions as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[2] Its mechanism involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of the ErbB kinase domain.[3] This irreversible binding prevents ATP from accessing the catalytic site, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades.[3]

The primary signaling pathways inhibited by this compound include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and anti-apoptotic signals.[4][5] By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling.[4][6]

Quantitative Data

In Vitro Potency

This compound has demonstrated potent inhibitory activity against multiple ErbB family members in various assays.

| Target | Assay Type | IC50 (nM) | Reference |

| EGFR | Cell-free | 1.5 | [6] |

| EGFR | Cell-free | 0.8 | [1][2] |

| EGFR (autophosphorylation) | A431 cells | 7.4 | [6][7] |

| ErbB2 | Cell-free | 9.0 | [6] |

| HER2 | Cell-free | 19 | [1][2] |

| ErbB2 (autophosphorylation) | Cellular | 9 | [7] |

| ErbB4 | Cell-free | 7 | [1][2] |

Clinical Efficacy in NSCLC (Phase II)

A multicenter, randomized, open-label Phase II clinical trial evaluated this compound in 166 patients with advanced NSCLC who had failed platinum-based chemotherapy.[8] Patients were assigned to one of three dosing arms.[8] The primary endpoint was the 1-year survival rate.[8]

| Dosing Arm | 1-Year Survival Rate | Response Rate (CR + PR) | Stable Disease |

| 50 mg daily (21 days/cycle) | 29% | 2% | 16% |

| 150 mg daily (21 days/cycle) | 26% | 2% | 23% |

| 450 mg daily (14 days on, 7 days off/cycle) | 29% | 4% | 18% |

Note: The 450 mg arm was closed early due to excessive adverse events, primarily rash and diarrhea.[8]

Experimental Protocols

In Vitro Kinase Assay (Cell-free)

This protocol outlines a general method for determining the IC50 of this compound against purified ErbB family kinases.

Methodology:

-

Reaction Setup: In a microplate, combine the purified ErbB kinase, a suitable substrate (e.g., a synthetic peptide), and varying concentrations of this compound. All components except ATP are added to the well.

-

Pre-incubation: The plate is incubated with shaking for 10 minutes at 25°C to allow for inhibitor binding.[6]

-

Reaction Initiation: The kinase reaction is started by the addition of [³²P]ATP.[6] The plate is then incubated for another 10 minutes at 25°C.[6]

-

Termination: The reaction is stopped by adding 0.1 mL of 20% trichloroacetic acid (TCA).[6]

-

Precipitation and Washing: The plate is kept at 4°C for at least 15 minutes to allow the substrate to precipitate. The wells are then washed five times with 0.2 mL of 10% TCA to remove unincorporated [³²P]ATP.[6]

-

Quantification: The amount of ³²P incorporated into the substrate is determined using a beta plate counter.[6] IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Autophosphorylation Assay

This protocol describes a method to measure the inhibition of ErbB receptor autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: Plate NSCLC cell lines (e.g., A431 for EGFR, or lines with HER2 amplification) in appropriate growth media and allow them to adhere overnight.

-

Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., EGF for EGFR, heregulin for ErbB2/3/4) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the target ErbB receptor (e.g., p-EGFR, p-HER2). Subsequently, probe with an antibody for the total form of the receptor as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the extent of phosphorylation inhibition at different this compound concentrations and calculate the IC50.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., those with ErbB pathway activation) into the flank of immunocompromised mice (e.g., NOG mice).[9]

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group at a predetermined dose and schedule.[9] The control group receives a vehicle control.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

-

Endpoint: Continue the study until a predetermined endpoint is reached, such as a specific tumor volume in the control group or a set number of days.

-

Analysis: At the end of the study, excise the tumors and weigh them.[9] Analyze tumor tissue for biomarkers of drug activity, such as inhibition of EGFR and HER2 phosphorylation via immunohistochemistry.[9] Compare tumor growth rates and final tumor weights between the treated and control groups to assess efficacy.

Resistance to ErbB Inhibition

Despite initial responses, acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in NSCLC.[5][10][11] While this compound, as an irreversible pan-ErbB inhibitor, was developed in part to overcome some resistance mechanisms, understanding these pathways is crucial for the development of future therapies.

Key mechanisms of resistance include:

-

On-Target (EGFR-dependent) Mutations: Secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, can prevent first and second-generation TKIs from binding effectively.[10][12]

-

Bypass Track Activation (EGFR-independent): Amplification or activation of other receptor tyrosine kinases, most notably MET, can activate downstream signaling pathways (like PI3K/Akt) independently of EGFR, thus bypassing the TKI-induced block.[10][13]

-

Histologic Transformation: In some cases, the tumor can transform from an adenocarcinoma to a different histology, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling for its growth.[10]

Conclusion

This compound is a pan-ErbB inhibitor that demonstrated modest clinical activity in unselected, previously treated NSCLC patients.[8] While its development has been discontinued, the extensive preclinical and clinical research provides a valuable foundation for the ongoing development of ErbB-targeted therapies. The data underscore the importance of the ErbB signaling network in NSCLC and highlight the challenges, such as acquired resistance, that must be overcome to improve patient outcomes. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from pan-ErbB inhibition and on developing combination strategies to circumvent resistance mechanisms.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Frontiers | Challenges of EGFR-TKIs in NSCLC and the potential role of herbs and active compounds: From mechanism to clinical practice [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Multicenter, randomized, phase II trial of CI-1033, an irreversible pan-ERBB inhibitor, for previously treated advanced non small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. onclive.com [onclive.com]

- 11. The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. youtube.com [youtube.com]

Canertinib: A Technical Guide to Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canertinib (CI-1033) is a potent, orally bioavailable, irreversible pan-ErbB tyrosine kinase inhibitor. It represents a significant therapeutic agent in oncology research due to its comprehensive targeting of all four members of the ErbB family of receptors: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and potential applications of this compound. The information is tailored for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound is a 4-anilinoquinazoline derivative that functions as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] Its mechanism involves covalently binding to a specific cysteine residue within the ATP-binding pocket of the kinase domain of EGFR, HER2, and HER4.[2] This irreversible binding effectively blocks the ATP-binding site, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][4][5] The prolonged suppression of ErbB receptor-mediated signaling is a key feature of this compound's action, requiring de novo synthesis of the receptor to restore signaling.[6]

The primary signaling cascades inhibited by this compound include the Ras/MAP kinase and the PI3K/AKT pathways.[5][7] By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling for their growth and survival.[8][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Early phase I data on an irreversible pan-erb inhibitor: CI-1033. What did we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. The pan-ErbB receptor tyrosine kinase inhibitor this compound promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Canertinib: A Dual Regulator of Cell Fate – Cytostatic versus Apoptotic Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Canertinib (CI-1033) is a potent, orally active, irreversible pan-ErbB tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical models.[1][2] Its mechanism of action involves the covalent binding to a cysteine residue in the ATP-binding pocket of EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4, leading to the inhibition of receptor phosphorylation and downstream signaling.[1] This comprehensive guide delves into the dual effects of this compound on cancer cells: cytostatic arrest and the induction of apoptosis. We will explore the underlying signaling pathways, present quantitative data from various studies, and provide detailed experimental protocols for investigating these phenomena.

Introduction

The ErbB family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of ErbB signaling is a common feature in many human cancers, making this family an attractive target for therapeutic intervention.[1] this compound, as a pan-ErbB inhibitor, offers the advantage of simultaneously blocking signaling from all four members of the ErbB family, potentially overcoming resistance mechanisms associated with inhibitors targeting a single receptor.[4]

The cellular response to this compound is dose-dependent and cell-type specific, manifesting as either a cytostatic effect, characterized by cell cycle arrest, or a cytotoxic effect, leading to programmed cell death (apoptosis).[5] Understanding the molecular determinants that govern this switch is critical for the rational design of this compound-based therapeutic strategies.

Mechanism of Action: A Fork in the Road

This compound's primary mechanism involves the irreversible inhibition of ErbB receptor tyrosine kinases.[1] This blockade disrupts downstream signaling cascades, most notably the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways, both of which are critical for cell proliferation and survival.[6][7]

Cytostatic Effects: Induction of Cell Cycle Arrest

At lower concentrations, this compound often induces a cytostatic effect by promoting cell cycle arrest, primarily in the G1 phase.[5][8] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p27.[7] The inhibition of the Akt and MAPK pathways plays a central role in this process.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ErbB_Receptors [label="ErbB Receptors\n(EGFR, HER2, ErbB4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; p27 [label="p27 (CKI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Progression [label="Cell Cycle Progression", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_Arrest [label="G1 Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> ErbB_Receptors [label="inhibits", color="#EA4335"]; ErbB_Receptors -> PI3K [label="activates"]; ErbB_Receptors -> Ras [label="activates"]; PI3K -> Akt [label="activates"]; Ras -> Raf -> MEK -> ERK [label="activates"]; Akt -> p27 [label="inhibits"]; ERK -> Cell_Cycle_Progression [label="promotes"]; p27 -> Cell_Cycle_Progression [label="inhibits", color="#EA4335"]; Cell_Cycle_Progression -> G1_Arrest [style=invis]; } this compound-induced cytostatic signaling pathway.

Apoptotic Effects: Triggering Programmed Cell Death

At higher concentrations, this compound can shift the cellular response from cytostasis to apoptosis. This is often mediated through the intrinsic apoptotic pathway, which involves the activation of caspases.[8] Key events include the cleavage of caspase-3, -8, -9, and -10, as well as the cleavage of poly (ADP-ribose) polymerase (PARP).[8] The downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bim are also implicated in this compound-induced apoptosis.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ErbB_Signaling [label="ErbB Signaling\n(Akt, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bim [label="Bim (pro-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase10 [label="Caspase-10", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP_Cleavage [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> ErbB_Signaling [label="inhibits", color="#EA4335"]; ErbB_Signaling -> Bcl2 [label="activates"]; ErbB_Signaling -> Bim [label="inhibits"]; Bcl2 -> Mitochondria [label="stabilizes", color="#34A853"]; Bim -> Mitochondria [label="destabilizes", color="#EA4335"]; Mitochondria -> Caspase9 [label="activates"]; this compound -> Caspase8 [label="activates (ErbB-independent)"]; this compound -> Caspase10 [label="activates (ErbB-independent)"]; Caspase9 -> Caspase3 [label="activates"]; Caspase8 -> Caspase3 [label="activates"]; Caspase10 -> Caspase8 [label="activates"]; Caspase3 -> PARP_Cleavage [label="induces"]; PARP_Cleavage -> Apoptosis; } this compound-induced apoptotic signaling pathway.

Quantitative Data on this compound's Effects

The potency of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |

| HCC827 | Non-Small Cell Lung Cancer | 1 | Anti-proliferative | [7] |

| A431 | Epidermoid Carcinoma | 7.4 | Inhibition of EGFR autophosphorylation | [7] |

| MDA-MB-453 | Breast Cancer | 9 | Inhibition of ErbB2 autophosphorylation | [7] |

| RaH3 | Malignant Melanoma | ~800 | Growth inhibition | [5] |

| RaH5 | Malignant Melanoma | ~800 | Growth inhibition | [5] |

Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.

Experimental Protocols

To aid researchers in studying the cytostatic and apoptotic effects of this compound, this section provides detailed protocols for key experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic and cytostatic effects of this compound by measuring the metabolic activity of cells.

// Nodes Start [label="Seed cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate for\n24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Solvent [label="Add solubilization\nsolvent (e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate % viability\nand IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Incubate1 -> Treat -> Incubate2 -> Add_MTT -> Incubate3 -> Add_Solvent -> Measure -> Analyze; } Workflow for MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution to assess the cytostatic effects of this compound.

// Nodes Start [label="Treat cells with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest cells\n(trypsinization if adherent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix cells in\ncold 70% ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at -20°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with Propidium Iodide\nand RNase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify cell populations\nin G0/G1, S, and G2/M phases", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Harvest -> Wash -> Fix -> Incubate -> Stain -> Analyze -> Quantify; } Workflow for cell cycle analysis by flow cytometry.

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to quantify this compound-induced apoptosis.[10][11]

// Nodes Start [label="Treat cells with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest cells\n(including supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Resuspend [label="Resuspend in\nAnnexin V Binding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with FITC-Annexin V\nand Propidium Iodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate in the dark\nfor 15 min at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify viable, apoptotic,\nand necrotic cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Harvest -> Wash -> Resuspend -> Stain -> Incubate -> Analyze -> Quantify; } Workflow for apoptosis assay using Annexin V/PI staining.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate cell populations:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.[12][13]

// Nodes Start [label="Treat cells and\nprepare lysates", fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [label="Protein quantification\n(e.g., BCA assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Transfer to\nPVDF membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Block [label="Block membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Incubate with\nprimary antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Incubate with\nHRP-conjugated\nsecondary antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Detect with ECL\nand image", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Quantify -> SDS_PAGE -> Transfer -> Block -> Primary_Ab -> Secondary_Ab -> Detect; } Workflow for Western blot analysis.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagents (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion

This compound exhibits a dual mechanism of action, inducing either cytostatic cell cycle arrest or apoptotic cell death in cancer cells. The choice between these two fates appears to be dependent on the drug concentration and the specific cellular context. A thorough understanding of the signaling pathways that govern these responses, coupled with robust experimental methodologies, is essential for the continued development and optimal clinical application of this compound and other pan-ErbB inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate interplay between this compound's cytostatic and apoptotic effects.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pan-ErbB receptor tyrosine kinase inhibitor this compound promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. The pan-ErbB tyrosine kinase inhibitor this compound induces caspase-mediated cell death in human T-cell leukemia (Jurkat) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Western blot protocol | Abcam [abcam.com]

Canertinib-Induced Ototoxicity: A Technical Guide to the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canertinib (CI-1033), an irreversible pan-ErbB tyrosine kinase inhibitor, has been investigated as a potential anti-cancer agent. However, preclinical studies have revealed a significant side effect: ototoxicity, or damage to the inner ear. This technical guide synthesizes the available data on the mechanisms underlying this compound-induced hearing loss. By inhibiting the ErbB family of receptor tyrosine kinases, which are crucial for the development and maintenance of cochlear hair cells, this compound disrupts essential signaling pathways, leading to hair cell death and subsequent hearing impairment. This document provides a detailed overview of the core mechanisms, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and presents visual diagrams of the implicated signaling pathways and experimental workflows.

Introduction to this compound and the ErbB Signaling Pathway

This compound is a potent, irreversible inhibitor of all four members of the ErbB (also known as HER) family of receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1][2] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] In many cancers, the ErbB signaling pathway is dysregulated, making it a prime target for therapeutic intervention.[5][6]

The Neuregulin-1 (NRG1)-ErbB signaling pathway is also essential for the normal development and function of the inner ear.[5][6][7] NRG1 is expressed in spiral ganglion neurons, while ErbB receptors are found on hair cells, supporting cells, and Schwann cells within the cochlea.[6] Disruption of this signaling cascade has been shown to cause significant hearing impairment in animal models.[5][6] Given this compound's mechanism of action as a pan-ErbB inhibitor, its potential for ototoxicity is a significant concern.[6][7][8]

Core Mechanism of this compound-Induced Ototoxicity

The primary mechanism of this compound-induced ototoxicity is the disruption of the NRG1-ErbB signaling pathway, which is vital for the survival and function of cochlear hair cells, particularly the outer hair cells (OHCs).[6][7][8] By irreversibly binding to and inhibiting ErbB receptors, this compound blocks the downstream signaling cascades necessary for maintaining hair cell integrity. This inhibition is thought to trigger apoptotic pathways, leading to progressive hair cell loss and sensorineural hearing loss.[6] Studies have demonstrated that this ototoxicity is dose-dependent and has been observed across multiple preclinical models, suggesting a conserved molecular mechanism.[5][6][7][8]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in cochlear hair cells. In a healthy state, the binding of ligands like Neuregulin-1 (NRG1) to ErbB receptors on hair cells activates downstream pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. This compound, as a pan-ErbB inhibitor, blocks this activation, leading to a reduction in pro-survival signals and the potential activation of apoptotic cascades.

Quantitative Data on this compound Ototoxicity

The following tables summarize the key quantitative findings from preclinical studies on this compound-induced ototoxicity.

Table 1: Auditory Brainstem Response (ABR) Threshold Shifts in C57BL/6J Mice

| Frequency (kHz) | ABR Threshold Shift (dB SPL) in this compound-Treated Group | p-value (vs. Control) |

| 8 | ~10 | > 0.05 |

| 12 | ~15 | > 0.05 |

| 16 | ~20 | < 0.05 |

| 20 | ~25 | < 0.01 |

| 40 | ~35 | < 0.001 |

| Data derived from graphical representations in a study on this compound-induced ototoxicity in preclinical models.[6] |

Table 2: Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emission (DPOAE) Threshold Shifts in CBA/CaJ Mice

| Measurement | Threshold Shift (dB SPL) in this compound-Treated Group | p-value (vs. Control) |

| ABR (20 kHz) | ~20 | < 0.001 |

| ABR (40 kHz) | ~25 | = 0.033 |

| DPOAE | Significant Shift | = 0.00158 |

| Data reported in a study on this compound-induced ototoxicity in preclinical models.[6] |

Table 3: Outer Hair Cell (OHC) Loss in C57BL/6J Mice

| Cochlear Region (% Distance from Apex) | OHC Loss in this compound-Treated Group | Statistical Significance |

| 70-100% (Basal Region) | Statistically Significant Loss | p < 0.05 |

| Quantitative analysis of cochleograms from a study on this compound-induced ototoxicity.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary research on this compound ototoxicity.

Animal Models and Drug Administration

-

Zebrafish: Wild-type zebrafish larvae were exposed to varying concentrations of this compound in their media.

-

Mice:

-

Strains: C57BL/6J and CBA/CaJ mice were used. The CBA/CaJ strain is noted for not having early age-related hearing loss.[6]

-

Drug Administration: this compound was administered via intraperitoneal (IP) injections. A common dosage regimen was 30 mg/kg body weight daily.[9] Control groups received vehicle injections.

-

Auditory Function Assessment

-

Auditory Brainstem Response (ABR):

-

Mice were anesthetized.

-

Subdermal needle electrodes were placed at the vertex (active), behind the test ear (reference), and on the back (ground).

-

Acoustic stimuli (clicks and tone pips at various frequencies) were delivered to the ear canal.

-

Evoked neural responses were recorded and amplified.

-

The ABR threshold, defined as the lowest stimulus intensity that elicits a discernible wave V, was determined for each frequency.

-

-

Distortion Product Otoacoustic Emissions (DPOAEs):

-

A probe containing two speakers and a microphone was sealed into the ear canal.

-

Two primary tones (f1 and f2) were presented simultaneously.

-

The DPOAE at the 2f1-f2 frequency, a measure of OHC function, was recorded.

-

DPOAE thresholds were determined as the f2 level required to elicit a DPOAE of a specific amplitude above the noise floor.

-

Histological Analysis of Hair Cells

-

Cochlear Dissection and Staining:

-

Following auditory testing, mice were euthanized and their cochleae were harvested.

-

The cochleae were fixed, decalcified, and microdissected to expose the organ of Corti.

-

The tissue was permeabilized and stained with fluorescently-labeled phalloidin to visualize F-actin in the stereocilia and cuticular plates of hair cells.

-

-

Cochleogram and Hair Cell Counting:

-

The stained cochlear whole mounts were imaged using fluorescence microscopy.

-

The number of inner hair cells (IHCs) and outer hair cells (OHCs) were counted along the length of the cochlea.

-

The percentage of missing hair cells was calculated for different regions of the cochlea, typically expressed as a percentage of the distance from the apex.[6]

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for assessing this compound-induced ototoxicity in mouse models.

Discussion and Future Directions

The evidence strongly indicates that this compound induces ototoxicity by targeting the ErbB signaling pathway in the cochlea, leading to the loss of outer hair cells.[6][7][8] The dose-dependent nature of this toxicity and its confirmation in multiple preclinical models underscore the clinical relevance of these findings.[6][7] While the primary ototoxic effects appear to be on OHCs, some studies suggest potential damage to other cochlear structures as well.[6]

Future research should focus on elucidating the specific downstream molecular events that follow ErbB inhibition in hair cells and lead to apoptosis. A deeper understanding of these pathways could pave the way for the development of otoprotective strategies that could be co-administered with this compound or other pan-ErbB inhibitors, thereby preserving their anti-cancer efficacy while mitigating the risk of permanent hearing loss. Additionally, clinical monitoring of hearing function in patients receiving pan-ErbB inhibitors is warranted based on these preclinical findings.[5][6][7]

Conclusion

This compound-induced ototoxicity is a significant, mechanism-based toxicity resulting from the inhibition of the essential NRG1-ErbB signaling pathway in the inner ear. Preclinical data robustly demonstrate that this inhibition leads to a dose-dependent loss of cochlear hair cells, particularly OHCs, and consequent hearing impairment. The information presented in this technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the importance of considering ototoxicity in the development and clinical application of pan-ErbB inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CI-1033), EGFR and HER2/ErbB2 tyrosine kinase inhibitor (CAS 289499-45-2) | Abcam [abcam.com]

- 4. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. This compound–Induces Ototoxicity in Three Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces ototoxicity in three preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Canertinib In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canertinib (CI-1033) is a potent, orally available, and irreversible pan-ErbB tyrosine kinase inhibitor.[1][2] It targets the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, and HER4/ErbB4, making it a subject of significant interest in cancer research, particularly for tumors driven by ErbB family signaling.[1][2] this compound covalently binds to a specific cysteine residue within the ATP-binding pocket of the kinase domain of susceptible ErbB family members, leading to irreversible inhibition of their kinase activity.[3] This application note provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.

Data Presentation

Table 1: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell-free and cell-based assays.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| EGFR | Cell-free kinase assay | 0.8 - 1.5 | [1][4] |

| HER2/ErbB2 | Cell-free kinase assay | 9 - 19 | [1][4] |

| HER4/ErbB4 | Cell-free kinase assay | 7 | [1] |

| A431 (EGFR overexpressing) | Cellular EGFR autophosphorylation | 7.4 | [4][5] |

| MDA-MB-453 (HER2 overexpressing) | Cellular HER2 autophosphorylation | 9 | [4] |

| HCC827 (EGFR mutant) | Proliferation assay (MTS) | 1 | [4] |

| TT, TE2, TE6, TE10 | Proliferation assay | Significant inhibition at 0.1 nM | [4] |

| RaH3 and RaH5 (Malignant Melanoma) | Growth inhibition assay | ~800 | [6] |

Signaling Pathway

Experimental Protocols

EGFR/HER2 Kinase Assay (Cell-Free)

This protocol describes a radiometric assay to determine the IC50 of this compound against purified EGFR or HER2 kinase.

Materials:

-

Recombinant human EGFR or HER2 kinase

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

ATP, [γ-³²P]ATP

-

96-well filter plates

-

20% Trichloroacetic acid (TCA)

-

10% TCA

-

Scintillation counter

-

Kinase Buffer: 20 mM HEPES (pH 7.4), 50 mM Sodium Vanadate, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT.[4][7]

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

In a 96-well filter plate, add 10 µL of diluted this compound or DMSO (vehicle control).

-

Add 20 µL of a solution containing 20 mg of poly(Glu, Tyr) substrate and 10 ng of EGFR or HER2 kinase in Kinase Buffer to each well.[4]

-

Incubate the plate with shaking for 10 minutes at 25°C.[4]

-

Initiate the kinase reaction by adding 10 µL of 10 µM ATP containing 0.5 µCi of [γ-³²P]ATP.[4]

-

Incubate the plate for another 10 minutes at 25°C.[4]

-

Terminate the reaction by adding 100 µL of cold 20% TCA.[2][4]

-

Incubate the plate at 4°C for at least 15 minutes to allow the substrate to precipitate.[2][4]

-

Determine the amount of ³²P incorporation by scintillation counting.[2][4]

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT/MTS)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A431, MDA-MB-453, HCC827)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear-bottom tissue culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[4]

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

-

The next day, treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours).[3][4] Include a vehicle control (DMSO).

-

For MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9] b. Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10] c. Shake the plate for 15 minutes on an orbital shaker. d. Measure the absorbance at 570 nm with a reference wavelength of 690 nm.[9]

-

For MTS Assay: a. Add 20 µL of MTS reagent to each well.[8][11] b. Incubate for 1-4 hours at 37°C.[8][11] c. Measure the absorbance at 490 nm.[11]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of EGFR/HER2 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on the autophosphorylation of EGFR and HER2 in whole-cell lysates.

Materials:

-

Cancer cell lines (e.g., A431, MDA-MB-453)

-

This compound

-

EGF (for stimulating EGFR phosphorylation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-EGFR (e.g., Y1068, Y1173), anti-EGFR, anti-p-HER2 (e.g., Y1248), anti-HER2, and a loading control (e.g., anti-actin).[12][13][14]

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere. For stimulation experiments, serum-starve the cells overnight before treatment.

-

Treat cells with this compound at various concentrations for a specified time. For EGFR stimulation, add EGF (e.g., 100 ng/mL) for the last 30 minutes of incubation.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.[12]

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[12]

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[12]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibody overnight at 4°C.[12][14]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.[12]

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for HER2 Localization

This protocol is for visualizing the expression and subcellular localization of HER2 in response to this compound treatment.

Materials:

-

HER2-positive cells (e.g., SK-BR-3, BT-474)

-